tert-Butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate tert-Butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17430848
InChI: InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13(4)10-6-8-14(9-7-10)19(5,16)17/h10H,6-9H2,1-5H3
SMILES:
Molecular Formula: C12H24N2O4S
Molecular Weight: 292.40 g/mol

tert-Butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate

CAS No.:

Cat. No.: VC17430848

Molecular Formula: C12H24N2O4S

Molecular Weight: 292.40 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl methyl(1-(methylsulfonyl)piperidin-4-yl)carbamate -

Specification

Molecular Formula C12H24N2O4S
Molecular Weight 292.40 g/mol
IUPAC Name tert-butyl N-methyl-N-(1-methylsulfonylpiperidin-4-yl)carbamate
Standard InChI InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13(4)10-6-8-14(9-7-10)19(5,16)17/h10H,6-9H2,1-5H3
Standard InChI Key VZDMCTYRWANYDZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CCN(CC1)S(=O)(=O)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with a methyl carbamate group and at the 1-position with a methylsulfonyl group. The Boc group (tert-butyloxycarbonyl) protects the secondary amine, enabling selective functionalization during synthesis . Key structural attributes include:

  • Molecular Formula: C12H22N2O5S\text{C}_{12}\text{H}_{22}\text{N}_2\text{O}_5\text{S}

  • Molecular Weight: 306.38 g/mol

  • Functional Groups:

    • Tert-butyl carbamate (Boc) for amine protection.

    • Methylsulfonyl group (SO2CH3\text{SO}_2\text{CH}_3) enhancing electrophilicity and hydrogen-bonding capacity.

Physicochemical Characteristics

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DCM, THF) due to the sulfonyl group .

  • Stability: Stable under acidic conditions but susceptible to Boc deprotection in strong acids (e.g., TFA) .

Synthetic Methodologies

Stepwise Synthesis

The synthesis typically involves three stages: piperidine protection, sulfonylation, and carbamate installation.

Piperidine Protection

Piperidine is initially Boc-protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions (e.g., triethylamine in DCM) :

Piperidine+Boc2OEt3N, DCMtert-butyl piperidin-4-ylcarbamate\text{Piperidine} + \text{Boc}_2\text{O} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{tert-butyl piperidin-4-ylcarbamate}

Yield: 85–90% under optimized conditions .

Sulfonylation

The protected piperidine undergoes sulfonylation with methanesulfonyl chloride (MsCl\text{MsCl}):

Boc-piperidine+MsClEt3N, DCMtert-butyl 1-(methylsulfonyl)piperidin-4-ylcarbamate\text{Boc-piperidine} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{tert-butyl 1-(methylsulfonyl)piperidin-4-ylcarbamate}

Key Conditions:

  • Temperature: 0°C to room temperature.

  • Base: Triethylamine (2.1 equiv) .
    Yield: 89–91% .

Methyl Carbamate Installation

The final step involves introducing the methyl carbamate via reaction with methyl chloroformate:

tert-butyl 1-(methylsulfonyl)piperidin-4-ylcarbamate+ClCO2CH3BaseTarget Compound\text{tert-butyl 1-(methylsulfonyl)piperidin-4-ylcarbamate} + \text{ClCO}_2\text{CH}_3 \xrightarrow{\text{Base}} \text{Target Compound}

Optimized Parameters:

  • Solvent: THF at 50°C.

  • Base: NaHCO3\text{NaHCO}_3.
    Yield: 58–71% (estimated from analogous reactions) .

Reaction Optimization

ParameterOptimal ValueImpact on Yield
Solvent PolarityDichloromethane (DCM)Maximizes acylation efficiency
Temperature0–5°C (sulfonylation)Reduces side reactions
Equivalents of Base2.1–3.0Ensures complete deprotonation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • Boc tert-butyl protons: δ 1.44 (s, 9H).

    • Piperidine axial protons: δ 3.85–4.10 (m, 2H).

    • Methylsulfonyl protons: δ 3.06 (s, 3H) .

  • ¹³C NMR:

    • Boc carbonyl: δ 155.4 ppm.

    • Methylsulfonyl sulfur-bound carbon: δ 44.2 ppm .

High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS)

  • Molecular Ion Peak: m/zm/z 307.2 ([M+H]⁺).

  • Purity: >95% (UV detection at 254 nm) .

Infrared Spectroscopy (IR)

  • Key Absorptions:

    • C=O\text{C=O} (carbamate): 1690 cm⁻¹.

    • SO2\text{SO}_2 asymmetric stretch: 1350–1300 cm⁻¹ .

Biological Activities and Applications

Enzyme Inhibition

Piperidine sulfonamides are known inhibitors of serine proteases and kinases. The methyl carbamate could modulate binding affinity by participating in hydrogen-bonding interactions .

Drug Intermediate Utility

This compound is employed in synthesizing kinase inhibitors and antipsychotic agents. For example, it serves as a precursor in modifying the piperidine scaffold for blood-brain barrier penetration .

Challenges and Future Directions

Synthetic Challenges

  • Deprotection Sensitivity: The Boc group requires careful handling under acidic conditions to avoid premature cleavage.

  • Stereochemical Control: Achieving axial/equatorial selectivity during sulfonylation remains problematic.

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modifications to the sulfonyl and carbamate groups could optimize target binding.

  • In Vivo Studies: Pharmacokinetic profiling is needed to assess bioavailability and metabolic stability.

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